2-((5-Bromopyridin-2-yl)oxy)ethanol
Description
Significance of Halogenated Pyridine (B92270) Scaffolds in Modern Organic and Medicinal Chemistry
The introduction of halogen atoms, particularly bromine, onto the pyridine ring significantly modifies its electronic properties and reactivity, opening up a wide array of synthetic possibilities.
Bromopyridines are versatile intermediates in organic synthesis. cymitquimica.com The bromine atom can be readily substituted through various nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. nih.govcymitquimica.com This reactivity allows for the construction of complex molecular architectures. For instance, 2-bromopyridine (B144113) can be used to prepare a variety of biologically active compounds, including antimalarial agents. cymitquimica.com The Grignard reagent derived from 2-bromopyridine reacts with ketones and aldehydes to form substituted carbinols. researchgate.net Furthermore, bromopyridines are precursors for the synthesis of other functionalized pyridines, such as 3-pyridyl methyl ketones, through palladium-catalyzed reactions. researchgate.net
The ether linkage attached to a pyridine ring, forming a pyridinyl ether, is a common structural motif in medicinal chemistry. This linkage can influence a molecule's conformational flexibility, lipophilicity, and ability to interact with biological targets. The oxygen atom can act as a hydrogen bond acceptor, which is a crucial interaction for the binding of drugs to proteins and other macromolecules. The pyridine-ether structure is found in a variety of compounds with diverse biological activities.
Academic Research Context of 2-((5-Bromopyridin-2-yl)oxy)ethanol within Heterocyclic Chemistry
The compound this compound is situated at the intersection of several key areas of chemical research, including halogenated heterocycles and functionalized ethers.
This compound is identified as a compound of interest in chemical literature and databases, primarily as a building block or intermediate in the synthesis of more complex molecules. nih.govlookchem.com Its availability from commercial suppliers indicates its utility in research and development. lookchem.comcymitquimica.com The synthesis of this compound can be achieved through the reaction of 2,5-dibromopyridine (B19318) with ethylene (B1197577) glycol in the presence of a suitable base.
This compound is classified as a halogenated pyridinyl ether. nih.gov Its structure consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethanol (B145695) group linked through an ether bond at the 2-position. The presence of the bromine atom makes it a bromopyridine derivative, while the ether and alcohol functionalities introduce additional sites for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H8BrNO2 |
| Molecular Weight | 218.05 g/mol |
| LogP | 1.21520 |
| Polar Surface Area (PSA) | 42.35 Ų |
| Storage Temperature | 2-8°C |
Data sourced from chemical property databases. lookchem.com
This combination of a reactive bromine atom, a flexible ether linkage, and a terminal hydroxyl group makes this compound a versatile synthon for the elaboration of more complex molecules with potential applications in various fields of chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)oxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c8-6-1-2-7(9-5-6)11-4-3-10/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFNADWOLCRLNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632710 | |
| Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212961-31-4 | |
| Record name | 2-[(5-Bromo-2-pyridinyl)oxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212961-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromopyridin-2-yl)oxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10632710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Synthetic Routes to 2-((5-Bromopyridin-2-yl)oxy)ethanol and Related Pyridinyloxyethanol Systems
Strategies for Establishing the Ether Linkage
The formation of the aryl ether bond between the pyridine (B92270) ring and the ethanol (B145695) moiety is the cornerstone of the synthesis. Two powerful and widely adopted methods for this transformation are the Mitsunobu reaction and nucleophilic aromatic substitution.
The Mitsunobu reaction is a versatile and reliable method for forming C-O bonds, particularly for converting alcohols into ethers, esters, and other functional groups under mild, dehydrative conditions. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, a nucleophile (in this case, a hydroxypyridine), a phosphine reagent like triphenylphosphine (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com
The mechanism proceeds through the activation of the alcohol by a phosphonium intermediate generated from the reaction between PPh₃ and DEAD. organic-chemistry.org This converts the hydroxyl group into an excellent leaving group, which is then displaced by the nucleophile via an Sₙ2 pathway. chem-station.comyoutube.com A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, although this is not relevant when using a primary alcohol like ethylene (B1197577) glycol. organic-chemistry.org
For the synthesis of this compound, the protocol would involve the reaction of 5-bromo-2-hydroxypyridine (which exists in tautomeric equilibrium with 5-bromo-2(1H)-pyridone) as the nucleophile with ethylene glycol as the alcohol component.
Table 1: Representative Mitsunobu Reaction Protocol
| Parameter | Condition/Reagent | Purpose |
| Nucleophile | 5-Bromo-2-hydroxypyridine | Provides the bromopyridinyl moiety. |
| Alcohol | Ethylene Glycol | Source of the hydroxyethyl group. |
| Reagents | Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD) | Activate the alcohol for nucleophilic attack. organic-synthesis.com |
| Solvent | Tetrahydrofuran (THF) | A common aprotic solvent for Mitsunobu reactions. organic-synthesis.com |
| Temperature | 0 °C to Room Temperature | Allows for controlled reaction initiation and progression. organic-synthesis.com |
A typical procedure involves dissolving the 5-bromo-2-hydroxypyridine, ethylene glycol (used in excess to favor mono-alkylation), and triphenylphosphine in an anhydrous solvent like THF. The mixture is cooled, and DIAD is added dropwise. organic-synthesis.com The reaction is then allowed to warm to room temperature and stirred until completion. A significant challenge in Mitsunobu reactions can be the removal of by-products, namely triphenylphosphine oxide and the dialkyl hydrazine-dicarboxylate, often requiring careful chromatographic purification. chem-station.com
Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction for modifying electron-deficient aromatic and heteroaromatic rings. nih.gov Halopyridines, particularly those with halogens at the 2- or 4-positions, are activated towards SₙAr due to the electron-withdrawing nature of the ring nitrogen. This pathway is highly effective for forming the ether linkage in the target compound.
A common variant of SₙAr used for ether synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl or aryl halide. masterorganicchemistry.comwikipedia.org Two primary SₙAr strategies can be envisioned for synthesizing this compound:
Route A: Reaction of 2,5-dibromopyridine (B19318) with the sodium salt of ethylene glycol (sodium 2-hydroxyethoxide). The bromine atom at the 2-position is significantly more labile and susceptible to nucleophilic attack than the one at the 5-position.
Route B: Reaction of the sodium salt of 5-bromo-2-hydroxypyridine with a 2-haloethanol (e.g., 2-chloroethanol or 2-bromoethanol).
In Route A, an excess of ethylene glycol is treated with a strong base like sodium hydride (NaH) to form the mono-alkoxide in situ. This nucleophile then displaces the bromide at the 2-position of 2,5-dibromopyridine. youtube.com Microwave heating has been shown to dramatically decrease reaction times for SₙAr on halopyridines. sci-hub.se
Table 2: Comparison of SₙAr Strategies
| Strategy | Starting Materials | Key Considerations |
| Route A | 2,5-Dibromopyridine, Ethylene Glycol, Strong Base (e.g., NaH) | Relies on the differential reactivity of the two bromine atoms. Potential for di-substitution as a side reaction. |
| Route B | 5-Bromo-2-hydroxypyridine, 2-Haloethanol, Strong Base (e.g., NaH) | Involves a standard Williamson ether synthesis using a primary alkyl halide, which is highly efficient. lumenlearning.comlibretexts.org |
The SₙAr mechanism typically proceeds via a two-step addition-elimination sequence involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, recent studies suggest that some SₙAr reactions may proceed through a concerted mechanism. nih.gov
Functionalization of Bromopyridine Precursors
The successful synthesis of the target compound relies on the availability of appropriately functionalized bromopyridine precursors. The regioselective introduction of the bromine atom and the group that will become the ether linkage are critical steps.
The synthesis of the key precursor, 5-bromo-2-hydroxypyridine, or its synthetic equivalent, 2,5-dibromopyridine, requires precise control over the regioselectivity of bromination on the pyridine ring.
A common and scalable route to 2,5-dibromopyridine begins with 2-aminopyridine. heteroletters.org The synthesis involves two main steps:
Electrophilic Bromination: 2-Aminopyridine is first brominated. The amino group is a strong activating group, directing the incoming electrophile (bromine) primarily to the para-position (C5). This reaction yields 2-amino-5-bromopyridine. google.com A major side-product can be 2-amino-3,5-dibromopyridine, which must be removed. heteroletters.org
Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine is then converted to 2,5-dibromopyridine via a Sandmeyer reaction. This involves the diazotization of the amino group with a nitrite source (e.g., sodium nitrite) in the presence of hydrobromic acid, followed by displacement of the diazonium group with bromide, often catalyzed by cuprous bromide (CuBr). google.com Modified procedures using bromine directly instead of a copper salt have also been developed. heteroletters.org
Direct bromination of 2-hydroxypyridine (2-pyridone) is another potential route. The hydroxyl/oxo group directs electrophilic substitution, and under controlled conditions, can yield the desired 5-bromo-2(1H)-pyridone, which is a commercially available compound. sigmaaldrich.com
The introduction of the hydroxyethyl group is intrinsically linked to the ether formation strategies discussed previously.
In the Mitsunobu reaction , ethylene glycol serves as the direct source of the hydroxyethyl moiety, reacting with the 5-bromopyridinol precursor. nih.gov
In the SₙAr approach (Route A) , ethylene glycol is deprotonated to form the nucleophile, which attacks 2,5-dibromopyridine, thereby installing the entire –O–CH₂–CH₂–OH group in a single step.
In the Williamson synthesis approach (Route B) , the ethoxy linkage is formed first, and the terminal hydroxyl group is already present on the electrophile, 2-chloroethanol.
An alternative, though less direct, method could involve the reaction of 2,5-dibromopyridine with a protected ethylene glycol derivative, such as 2-(vinyloxy)ethanol, followed by deprotection. More complex strategies might involve initial lithiation of 2,5-dibromopyridine at the 2-position followed by reaction with ethylene oxide, though controlling the reactivity can be challenging. google.com
Use of Precursors with Varying Halogenation Patterns on the Pyridine Ring (e.g., 2,6-dibromopyridine)
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where ethylene glycol displaces a halogen atom from a dihalopyridine precursor. The regiochemical outcome of this synthesis is critically dependent on the halogenation pattern of the starting pyridine ring. While 2,5-dibromopyridine is the direct precursor for the title compound, employing an isomeric precursor such as 2,6-dibromopyridine would lead to a different, yet structurally related, product.
In the case of 2,6-dibromopyridine, the two bromine atoms are positioned symmetrically, flanking the nitrogen atom. Reaction with a nucleophile like the sodium salt of ethylene glycol can lead to either monosubstitution or disubstitution. To obtain a monosubstituted product, such as 2-((6-bromopyridin-2-yl)oxy)ethanol, the reaction conditions must be carefully controlled. This typically involves using a stoichiometric amount of the nucleophile and maintaining lower reaction temperatures to disfavor a second substitution event.
The reactivity of different positions on the pyridine ring is a key factor. The carbon atoms at the 2- and 6-positions (α-positions) are the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. In polysubstituted pyridines, the relative reactivity can be influenced by the electronic effects of the existing substituents. For instance, in the Suzuki-Miyaura cross-coupling reactions of 3,4,5-tribromo-2,6-dimethylpyridine, a regioselective substitution is observed, demonstrating that different halogen positions exhibit distinct reactivities. beilstein-journals.org This principle of regioselectivity is fundamental when designing syntheses using precursors with varying halogenation patterns to achieve specific isomeric products.
Table 1: Comparison of Products from Different Dihalopyridine Precursors
| Starting Material | Nucleophile | Expected Monosubstitution Product |
| 2,5-Dibromopyridine | Ethylene Glycol | This compound |
| 2,6-Dibromopyridine | Ethylene Glycol | 2-((6-Bromopyridin-2-yl)oxy)ethanol |
| 3,5-Dibromopyridine | Ethylene Glycol | 2-((5-Bromopyridin-3-yl)oxy)ethanol |
Microwave-Assisted Synthesis in Pyridine Derivative Preparation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities compared to conventional heating methods. mdpi.com The synthesis of pyridine derivatives is well-suited for this technology. researchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly reduce reaction times from hours to minutes. beilstein-journals.org
In the context of preparing this compound, a microwave-assisted SNAr reaction between 2,5-dibromopyridine and ethylene glycol could offer substantial advantages. The key benefits include:
Reduced Reaction Times: Conventional heating methods for such reactions can require several hours of refluxing. Microwave heating can often achieve completion in a fraction of that time. researchgate.net
Increased Yields: By minimizing the formation of side products due to shorter reaction times and more controlled heating, microwave synthesis can lead to improved product yields. mdpi.com
Improved Purity: The reduction in side reactions simplifies the purification process.
Eco-Friendly Conditions: MAOS can often be performed with less solvent or in solvent-free conditions, aligning with the principles of green chemistry. mdpi.com
Numerous studies have reported the successful application of microwave irradiation for the synthesis of various pyridine derivatives, including multicomponent reactions to form highly functionalized pyridines. researchgate.netresearchgate.net These precedents strongly suggest that a microwave-assisted approach would be a highly efficient and effective method for the synthesis of this compound.
Derivatization Strategies for this compound
The structure of this compound features two key functional handles for further chemical modification: the primary hydroxyl group and the bromine atom on the pyridine ring. This allows for a wide range of derivatization strategies to synthesize new compounds with potentially valuable properties.
Modifications at the Hydroxyl Group
The primary alcohol moiety is a versatile functional group that can undergo a variety of transformations, including esterification and oxidation.
Esterification Reactions
Esterification of the hydroxyl group is a common strategy to modify the physicochemical properties of a molecule, such as its lipophilicity and solubility. The reaction typically involves treating the alcohol with a carboxylic acid or its derivative (like an acyl chloride or acid anhydride) in the presence of a catalyst. wikipedia.org
A classic method is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, usually with sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.net This is a reversible reaction, and to drive it towards the product, an excess of the alcohol or carboxylic acid is often used, or the water formed during the reaction is removed. researchgate.net
Alternatively, for a more rapid and often irreversible reaction, an acyl chloride or acid anhydride can be used. wikipedia.org These reactions are typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct (HCl or a carboxylic acid).
Table 2: Potential Esterification Products of this compound
| Reagent | Reaction Name | Product |
| Acetic Acid / H⁺ | Fischer Esterification | 2-((5-Bromopyridin-2-yl)oxy)ethyl acetate |
| Acetyl Chloride / Base | Acylation | 2-((5-Bromopyridin-2-yl)oxy)ethyl acetate |
| Acetic Anhydride / Base | Acylation | 2-((5-Bromopyridin-2-yl)oxy)ethyl acetate |
| Benzoic Acid / H⁺ | Fischer Esterification | 2-((5-Bromopyridin-2-yl)oxy)ethyl benzoate |
Oxidation to Aldehydes or Carboxylic Acids
The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org
Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Common reagents for this transformation include pyridinium chlorochromate (PCC) or carrying out a Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. These methods are effective for converting primary alcohols to aldehydes without significant over-oxidation. libretexts.org The resulting product would be 2-((5-bromopyridin-2-yl)oxy)acetaldehyde.
Oxidation to Carboxylic Acids: For the complete oxidation to a carboxylic acid, stronger oxidizing agents are employed. The Jones oxidation, which uses chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic method for this purpose. Other powerful oxidizing agents like potassium permanganate (KMnO₄) can also be used. This transformation would yield 2-((5-bromopyridin-2-yl)oxy)acetic acid. libretexts.org
Table 3: Oxidation Products of this compound
| Reagent(s) | Product | Product Type |
| Pyridinium Chlorochromate (PCC) | 2-((5-Bromopyridin-2-yl)oxy)acetaldehyde | Aldehyde |
| DMSO, Oxalyl Chloride, Et₃N (Swern) | 2-((5-Bromopyridin-2-yl)oxy)acetaldehyde | Aldehyde |
| CrO₃, H₂SO₄, Acetone (Jones) | 2-((5-Bromopyridin-2-yl)oxy)acetic acid | Carboxylic Acid |
| Potassium Permanganate (KMnO₄) | 2-((5-Bromopyridin-2-yl)oxy)acetic acid | Carboxylic Acid |
Transformations Involving the Bromine Atom
The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond. wikipedia.org By reacting this compound with various arylboronic acids, a wide array of biaryl structures can be synthesized. mdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base like K₂CO₃ or K₃PO₄. mdpi.comnih.gov
Heck-Mizoroki Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the pyridine ring. The reaction is catalyzed by a palladium species and requires a base. researchgate.net
Sonogashira Coupling: This reaction is used to form a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.org It is a powerful method for synthesizing aryl-alkyne structures and is typically co-catalyzed by palladium and copper complexes in the presence of a base. soton.ac.ukscirp.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.org It provides direct access to a wide range of N-aryl pyridine derivatives. The reaction uses a palladium catalyst with specialized phosphine ligands and a base. libretexts.org
Table 4: Cross-Coupling Reactions at the Bromine Atom
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | 5-Aryl Pyridine Derivative |
| Heck-Mizoroki | Alkene | Pd(OAc)₂ / Ligand / Base | 5-Vinyl Pyridine Derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 5-Alkynyl Pyridine Derivative |
| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Base | 5-Amino Pyridine Derivative |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of this compound, these reactions primarily target the C-Br bond, enabling the synthesis of a wide array of derivatives.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for synthesizing biaryl compounds, which are prevalent in pharmaceuticals and material science. organic-chemistry.org For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid or ester in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org The general scheme for this transformation is shown below:

The reaction mechanism typically involves a catalytic cycle that includes the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligand, base, and solvent can significantly influence the reaction's efficiency and scope. For instance, catalyst systems based on Pd2dba3 and specific phosphine or phosphite ligands have been shown to be effective for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. nih.gov
Sonogashira Coupling:
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. libretexts.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of a 5-alkynylpyridine derivative.

The reaction is typically carried out under mild conditions, often at room temperature, using a mild base. wikipedia.org The catalytic cycle is thought to involve a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the alkyne. wikipedia.org Various palladium catalysts and ligands have been developed to improve the efficiency and substrate scope of the Sonogashira reaction. scirp.orgsemanticscholar.org
Ullmann-type Reactions:
The Ullmann reaction, historically a copper-catalyzed homocoupling of aryl halides, has evolved to include a broader range of "Ullmann-type" reactions. wikipedia.orgorganic-chemistry.orgoperachem.com These are copper-catalyzed nucleophilic aromatic substitution reactions between aryl halides and various nucleophiles, such as alcohols, amines, and thiols. organic-chemistry.orgmdpi.com While palladium can also be used, copper remains the classic metal for these transformations. wikipedia.org In the context of this compound, an Ullmann-type reaction could be envisioned to couple the bromine-substituted pyridine with another aromatic ring, although this is less common than the palladium-catalyzed methods for C-C bond formation. A more relevant Ullmann-type reaction for this scaffold would be the C-O bond formation between a phenol and an aryl halide. nih.gov

Modern advancements in Ullmann-type couplings have focused on developing milder reaction conditions and more efficient catalytic systems, often utilizing ligands to facilitate the reaction. mdpi.com
| Reaction Type | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Palladium complex and a base | Aryl/heteroaryl boronic acid or ester | Biaryl or heteroaryl-pyridine |
| Sonogashira | Palladium complex and a copper(I) co-catalyst | Terminal alkyne | 5-Alkynylpyridine |
| Ullmann-type | Copper catalyst (classic) or Palladium | Aryl halide (for C-C), Alcohol/Amine (for C-O/C-N) | Biaryl or Aryl ether/amine |
Nucleophilic Substitution of Bromine
The bromine atom on the pyridine ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). However, due to the electron-rich nature of the pyridine ring, direct SNAr reactions often require harsh conditions or activation of the ring. The presence of the electron-withdrawing nitrogen atom does facilitate nucleophilic attack, particularly at the positions ortho and para to it. In this case, the bromine is at the 5-position, which is meta to the nitrogen, making it less activated towards direct nucleophilic attack compared to halogens at the 2-, 4-, or 6-positions.
Despite this, with strong nucleophiles and potentially high temperatures, the bromine can be displaced. Common nucleophiles used in such reactions include alkoxides, amides, and thiolates. The reaction proceeds through a Meisenheimer complex intermediate.
Reduction of the Bromine Atom
The bromine atom of this compound can be removed through various reductive dehalogenation methods. This transformation is useful when the bromine atom is used as a directing group or for a specific synthetic step and is no longer needed in the final molecule.
Common methods for the reduction of aryl bromides include:
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a palladium catalyst, often on a carbon support (Pd/C). The reaction is typically carried out in a solvent like ethanol or ethyl acetate.
Transfer Hydrogenation: In this approach, a hydrogen donor like ammonium formate or cyclohexene is used in the presence of a palladium catalyst.
Metal-Mediated Reduction: Active metals such as zinc or tin in the presence of an acid can also effect the reduction of the C-Br bond.
Reactions of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-alkylation and N-oxidation.
N-alkylation:
The pyridine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfates, to form pyridinium salts. This modification introduces a positive charge on the nitrogen atom, which can significantly alter the physical, chemical, and biological properties of the molecule. The resulting pyridinium salts can have increased water solubility and may exhibit different biological activities compared to the parent compound.
N-oxidation:
Treatment of this compound with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA), leads to the formation of the corresponding pyridine N-oxide. N-oxidation modifies the electronic properties of the pyridine ring, making it more electron-deficient. This can influence the reactivity of the ring towards both electrophilic and nucleophilic substitution. For instance, the N-oxide can facilitate nucleophilic substitution at the 2- and 4-positions.
Stereoselective Synthesis and Chiral Modifications
The parent molecule, this compound, is achiral. However, stereocenters can be introduced into its derivatives through various synthetic modifications.
For example, if the ethanol side chain is further elaborated, a chiral center could be created. If a derivative of this compound is synthesized where the hydroxyl group is oxidized to an aldehyde or ketone, subsequent stereoselective reduction or addition of a chiral nucleophile could lead to the formation of a chiral alcohol.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations offer profound insights into the electronic structure and potential energy surfaces of molecules. Through methods like Density Functional Theory (DFT), it is possible to model various properties of 2-((5-Bromopyridin-2-yl)oxy)ethanol before they are determined empirically.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is particularly effective for calculating the molecular structure, vibrational frequencies, and electronic properties of molecules like this compound. researchgate.net By using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can obtain optimized geometries and detailed electronic information. mdpi.comresearchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org These orbitals are critical in determining a molecule's reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. libretexts.orgtaylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich pyridine (B92270) ring and the oxygen atoms, while the LUMO would be distributed across the aromatic system. The specific energy values would require dedicated DFT calculations.
Table 1: Key Parameters from Frontier Molecular Orbital Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the tendency to donate electrons; a higher value suggests greater electron-donating ability. taylorandfrancis.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the tendency to accept electrons; a lower value suggests greater electron-accepting ability. taylorandfrancis.com |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Represents chemical reactivity and stability; a smaller gap implies higher reactivity and lower stability. taylorandfrancis.comresearchgate.net |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govwolfram.commdpi.com The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green represents areas of neutral potential. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ether and alcohol groups, identifying them as sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton.
Theoretical calculations using DFT can predict the vibrational spectra (FT-IR and FT-Raman) of a molecule. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data to aid in the assignment of vibrational modes. researchgate.netnih.gov For this compound, characteristic vibrations would include O-H stretching of the alcohol, C-O stretching of the ether and alcohol, aromatic C-H stretching, and vibrations of the pyridine ring.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretching | 3200-3600 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=N, C=C (Pyridine Ring) | Stretching | 1400-1600 |
| C-O (Ether & Alcohol) | Stretching | 1050-1250 |
Quantum chemical calculations can also predict the nuclear magnetic resonance (NMR) chemical shifts (δ). uobasrah.edu.iquab.edu These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts for the various hydrogen (¹H) and carbon (¹³C) atoms in this compound can be estimated based on their electronic environments.
Table 3: Predicted ¹H NMR Chemical Shifts
| Proton Environment | Estimated Chemical Shift (ppm) |
|---|---|
| -OH | ~2-5 (variable) |
| Pyridine H (adjacent to N and O) | ~6.5-7.0 |
| Pyridine H (adjacent to Br) | ~7.5-8.0 |
| Pyridine H (meta to Br and O) | ~7.0-7.5 |
| -O-CH₂- | ~4.3-4.5 |
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon Environment | Estimated Chemical Shift (ppm) |
|---|---|
| C-O (Pyridine) | ~160-165 |
| C-Br (Pyridine) | ~110-120 |
| Pyridine Carbons | ~110-150 |
| -O-CH₂- | ~65-70 |
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations can reveal the conformational flexibility of this compound, particularly the rotation around the C-O-C ether linkage and the C-C bond of the ethanol (B145695) side chain. bohrium.comnih.gov By simulating the molecule in different environments, such as in a water-ethanol mixture, MD can provide insights into its interactions with solvent molecules and its solvation properties. bohrium.comnih.govtezu.ernet.in Such simulations track the trajectory of each atom, allowing for the analysis of properties like root-mean-square deviation (RMSD) to assess structural stability and radius of gyration to understand the molecule's compactness over the simulation period. tezu.ernet.inmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov While specific QSAR models exclusively for this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applied to similar heterocyclic compounds to predict their therapeutic potential. nih.govresearchgate.net
QSAR models are developed by correlating various molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters) with experimentally determined biological activities. nih.gov For instance, in the context of multidrug resistance, 2D-QSAR studies on benzopyrane analogs have shown a linear correlation between the van der Waals surface area of hydrophobic atoms and their pharmacological activity. nih.gov Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. preprints.org The increasing use of machine learning algorithms, such as Random Forest and Naïve Bayes, has enhanced the predictive power of QSAR models. nih.govmdpi.com
The development of robust QSAR models often involves the following steps:
Curation of a dataset of compounds with known activities.
Calculation of a wide range of molecular descriptors.
Selection of relevant descriptors using statistical methods.
Generation and validation of the QSAR model using techniques like cross-validation and external test sets. nih.gov
Prediction of Reactivity Sites (e.g., Fukui functions)
Fukui functions are a key concept in Density Functional Theory (DFT) used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule.
The Fukui function analysis helps in identifying which atoms are more likely to donate or accept electrons. mdpi.com Specifically:
f(r) indicates the site for a nucleophilic attack (where the molecule accepts an electron).
f(r) indicates the site for an electrophilic attack (where the molecule donates an electron).
f(r) indicates the site for a radical attack.
For aromatic systems, the electrophilic Fukui function can be approximated by the density of the Highest Occupied Molecular Orbital (HOMO), while the nucleophilic Fukui function can be approximated by the density of the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Theoretical studies on similar heterocyclic compounds have demonstrated that DFT methods, such as B3LYP, are reliable for calculating geometries and predicting reactivity. semanticscholar.org For instance, in benzofused thieno[3,2-b]furans, both DFT and Hartree-Fock methods predicted the C(2) atom to be the most reactive site for electrophilic attack, which aligns with experimental observations. semanticscholar.org
Molecular Docking Studies in Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a crucial tool in drug design for understanding binding mechanisms and predicting the inhibitory activity of compounds. nih.gov
Binding Mechanism Analysis
Molecular docking simulations provide detailed insights into the interactions between a ligand, such as a derivative of this compound, and the amino acid residues within the active site of a target protein. nih.gov These interactions can include:
Hydrogen bonds: Crucial for the stability of the ligand-protein complex. nih.gov
Hydrophobic interactions: Also essential for stabilizing the complex. nih.gov
π-π stacking interactions: The bromopyridine moiety, for example, can engage in these interactions with aromatic residues in the target protein.
Electrostatic interactions: The piperazine (B1678402) ring in related compounds can form these types of bonds.
By analyzing the docked pose of a ligand, researchers can understand how its structural features contribute to its binding affinity. For example, a docking model of an ALK5 inhibitor showed that it fit well into the ATP-binding pocket, forming favorable interactions. researchgate.net
Inhibition Activity Prediction Against Specific Biological Targets
Molecular docking is widely used to predict the inhibitory activity of compounds against specific biological targets, such as enzymes and receptors. researchgate.net The binding energy calculated from docking simulations is often used as an indicator of inhibitory potency. nih.gov
For instance, in studies of 5-bromoindole-2-carboxylic acid hydrazone derivatives as potential VEGFR-2 tyrosine kinase inhibitors, molecular docking revealed that certain derivatives had the best binding energies against the VEGFR TK domain. researchgate.net Similarly, docking studies of flavone (B191248) derivatives against ER-α and EGFR receptors helped in identifying compounds with the lowest binding energies, suggesting higher potential inhibitory activity. nih.gov These predictions can then be validated by in vitro assays. researchgate.net
Theoretical Insights into Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to investigate the mechanisms and pathways of chemical reactions at the molecular level. nih.gov Theoretical studies can elucidate the transition states and intermediates involved in a reaction, providing a deeper understanding of the reaction dynamics.
For example, ab initio molecular dynamics calculations based on DFT have been used to study the intramolecular [2 + 2] cycloaddition between ketene (B1206846) and olefin. nih.gov These calculations revealed a stepwise reaction mechanism and provided a theoretical explanation for the observed stereocontrollability. nih.gov Similarly, numerical modeling has been employed to understand the synthesis of biofuel candidates from D-fructose, where kinetic models and empirical rate constants were derived to explain the temporal evolution of reactants, intermediates, and products. researchgate.net
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Non-linear optical (NLO) materials have gained significant attention due to their potential applications in technologies like optical data storage and image processing. nih.gov Theoretical evaluations are crucial for predicting the NLO properties of new organic compounds.
The NLO response of a molecule is related to its molecular structure and electronic properties, particularly the charge transfer from a donor to an acceptor moiety through a π-conjugated spacer. nih.gov Computational methods, such as DFT, are used to calculate key parameters that determine NLO activity, including:
First-order hyperpolarizability (β): A measure of the NLO response.
Energy gap (ΔE) between HOMO and LUMO: Smaller energy gaps are generally associated with larger NLO responses. nih.gov
Theoretical studies on various organic chromophores have shown that compounds with specific donor-acceptor architectures can exhibit promising NLO properties. nih.gov These computational predictions can guide the synthesis of new materials with enhanced NLO characteristics. nih.gov
Advanced Applications in Medicinal Chemistry and Biological Research
Design and Synthesis of Derivatives as Potential Therapeutic Agents
The core structure of 2-((5-Bromopyridin-2-yl)oxy)ethanol has been identified as a key building block in the development of new therapeutic agents. Its derivatives have been investigated for a multitude of pharmacological effects, ranging from antiviral to anticancer and anti-inflammatory activities.
Antiviral Activities, including SARS-CoV-2 Inhibitors
The global health crisis caused by SARS-CoV-2 has spurred intensive research into novel antiviral agents. In this context, pyridine-containing compounds have emerged as a promising class of molecules. For instance, derivatives of epoxybenzooxocino[4,3-b]pyridine have been synthesized and evaluated for their ability to inhibit the replication of the SARS-CoV-2 virus in cell cultures. nih.gov One such derivative, featuring a dihydroquinoxalin-2-one substituent, demonstrated significant antiviral activity, highlighting the potential of complex pyridine-based heterocyclic systems in the development of COVID-19 therapeutics. nih.gov
The design of these antiviral agents often targets key viral proteins essential for the viral life cycle. Researchers are actively developing inhibitors for crucial SARS-CoV-2 enzymes, and the this compound scaffold provides a foundation for creating molecules that can fit into the active sites of these viral proteins, thereby disrupting their function and inhibiting viral replication. polyu.edu.hk
Antimicrobial and Antibacterial Activities
The rising threat of antimicrobial resistance has necessitated the discovery of new classes of antibacterial agents. Pyridine (B92270) derivatives have a long history of use in this field, and modern research continues to explore their potential. nih.gov For example, the synthesis of imidazo[4,5-b]pyridine derivatives, which can be derived from precursors like 5-bromopyridine-2,3-diamine, has yielded compounds with notable antibacterial properties. mdpi.com These compounds have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Further studies have demonstrated the efficacy of various pyridine-based compounds against a range of microbial pathogens. researchgate.netmdpi.comresearchgate.net The antimicrobial activity of these derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. The structural versatility of the this compound core allows for the synthesis of a diverse library of compounds that can be screened for potent and selective antimicrobial effects.
Below is a table summarizing the antimicrobial activity of selected pyridine derivatives:
| Derivative Class | Target Microorganisms | Key Findings |
| Imidazo[4,5-b]pyridines | Bacillus cereus (Gram-positive), Escherichia coli (Gram-negative) | Gram-positive bacteria showed higher sensitivity. mdpi.com |
| Nicotinic acid benzylidene hydrazides | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Derivatives with nitro and dimethoxy groups were most active. nih.gov |
| 5-Oxopyrrolidines | Multidrug-resistant Staphylococcus aureus | A derivative with a 5-nitrothiophene substituent showed promising selective activity. mdpi.comnih.gov |
| Quinoline-oxadiazoles | S. aureus, E. coli, C. albicans | Some derivatives displayed more potent inhibitory activity than the reference drug, neomycin. researchgate.netnih.gov |
Anticancer and Cytotoxic Activities
The pyridine nucleus is a common feature in many anticancer drugs, and the development of novel pyridine derivatives remains a key focus in oncology research. mdpi.comnih.gov The antiproliferative activity of these compounds is often linked to their ability to interact with various cellular targets involved in cancer cell growth and survival. For instance, certain halogenated derivatives of 6-pyridazinone and 3,6-pyridazinedione (B1590737) have demonstrated significant cytotoxic activity against human tumor cell lines. nih.gov
The design of anticancer agents based on the this compound scaffold can be approached by synthesizing derivatives that incorporate pharmacophores known to be effective against cancer cells. Studies on various pyridine-containing heterocyclic systems, such as isatin (B1672199) derivatives and quinoline-oxadiazoles, have identified compounds with potent cytotoxic effects. researchgate.netnih.govnih.gov The structure-activity relationship studies of these derivatives help in optimizing their anticancer potency.
The following table presents the cytotoxic activities of some pyridine and related heterocyclic derivatives:
| Derivative Class | Cancer Cell Lines | Notable Results |
| Halogenated 6-pyridazinones | KB and HeLa | 15 compounds showed ED50 values in the range of 0.043-2.8 µg/ml. nih.gov |
| Isatin derivatives | Jurkat (human T lymphocyte) | A 1-benzyl, 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substituted derivative showed an IC50 of 0.03 µM. nih.gov |
| Quinoline-oxadiazole derivatives | HepG2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma) | Showed IC50 values ranging from 0.137–0.332 µg/mL against HepG2 and 0.164–0.583 µg/mL against MCF-7. researchgate.netnih.gov |
| Brefeldin A derivatives | K562 (chronic myelogenous leukemia) | Monoester derivatives exhibited stronger cytotoxicity than diester derivatives. mdpi.com |
| Pyrazolo[1,5-a]pyrimidines | MCF-7, HCT-116, HepG-2 | Most tested compounds showed activity as antibacterial, antifungal, and antitumor agents. nih.gov |
Anti-inflammatory and Immunomodulatory Agents (e.g., Kinase Inhibitors like Itk, JAK)
Chronic inflammation is a hallmark of many diseases, and targeting the signaling pathways that mediate the inflammatory response is a major therapeutic strategy. nih.gov Kinase inhibitors have emerged as a particularly successful class of anti-inflammatory drugs. nih.gov The this compound scaffold is a promising starting point for the design of novel kinase inhibitors.
Derivatives can be designed to target specific kinases involved in immune cell signaling, such as Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK). For example, N-(4-aminopyridin-2-yl)amide derivatives have been developed as potent inhibitors of the B-RafV600E mutant kinase, which is implicated in certain cancers. researchgate.net Furthermore, the development of dual inhibitors that target multiple kinases, such as EGFR and BRAFV600E, represents a promising approach to overcoming drug resistance. mdpi.com
Anti-fibrotic Activity
Fibrosis, the excessive accumulation of extracellular matrix, can lead to organ damage and failure. There is a significant need for new anti-fibrotic therapies. Pyridone compounds have been identified as multi-target anti-fibrotic agents. nih.gov By using existing anti-fibrotic compounds as a template, novel series of (5-substituent)-2(1H)-pyridone derivatives have been synthesized with the aim of improving their metabolic stability while retaining their therapeutic efficacy. nih.gov
Similarly, derivatives of 2-(pyridin-2-yl)pyrimidine (B3183638) have been designed and synthesized, with some compounds showing promising anti-fibrotic activity in in-vitro models using hepatic stellate cells. mdpi.com These studies suggest that the this compound core structure could be modified to produce potent anti-fibrotic agents.
The table below highlights some findings on the anti-fibrotic activity of pyridine derivatives:
| Derivative Class | In Vitro Model | Key Findings |
| 5-substituent-2(1H)-pyridones | NIH3T3 cells | Compound 5b showed high anti-fibrotic potency with an IC50 of 0.08 mmol/L. nih.gov |
| 2-(pyridin-2-yl)pyrimidines | Rat hepatic stellate cells (HSC-T6) | Two ethyl nicotinate (B505614) derivatives (12m and 12q) showed the best activities with IC50 values of 45.69 µM and 45.81 µM, respectively. mdpi.com |
Inhibition of Diacylglycerol Acyltransferase 2 (DGAT2)
Diacylglycerol acyltransferase 2 (DGAT2) is a key enzyme in the synthesis of triglycerides, and its inhibition is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH). nih.gov The design of potent and selective DGAT2 inhibitors is an active area of research.
Efforts to develop next-generation DGAT2 inhibitors have focused on modifying known inhibitor templates to improve their pharmacokinetic properties. nih.gov This has included the introduction of basic moieties and the use of fluorination to fine-tune the basicity and lipophilicity of the molecules. These strategies have led to the discovery of clinical candidates with extended half-lives. The this compound scaffold, with its inherent structural features, is well-suited for the application of these design principles to create novel DGAT2 inhibitors.
Targeting Other Enzymes or Receptors
While direct studies on this compound's specific enzyme or receptor targets are not extensively documented, the broader class of bromopyridine and bromopyrimidine derivatives has shown significant activity against various biological targets. The structural motifs present in this compound are common in molecules designed to interact with key players in cellular signaling pathways.
For instance, novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated as potent inhibitors of Bcr/Abl tyrosine kinase, an enzyme associated with chronic myeloid leukemia. nih.gov Certain derivatives from these studies showed strong inhibitory activity, suggesting that the brominated heterocyclic core is a viable starting point for developing kinase inhibitors. nih.gov These compounds may serve as promising leads for developing alternatives to current therapies. nih.gov
Similarly, derivatives of imidazo[1,2-a]pyridine (B132010) have been investigated as inhibitors of Never in mitosis (NIMA) related kinase 2 (Nek2), a protein overexpressed in various tumors. nih.gov The pyridine ring is a central component of these inhibitors, highlighting the importance of this heterocycle in targeting enzymes involved in cell cycle regulation. nih.gov Furthermore, related piperazine (B1678402) derivatives containing a bromopyridine moiety are noted for their potential to interact with receptors and enzymes within the central nervous system, modulating neurotransmitter activity. The bromopyridine part of the molecule can engage in π-π stacking interactions with aromatic residues in a target protein, while other parts of the molecule can form hydrogen bonds or electrostatic interactions.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize the biological activity of a lead compound by making systematic structural modifications. For compounds like this compound, SAR studies would involve modifying its core components—the bromopyridine ring and the hydroxy-ethyl ether side chain—to enhance potency and selectivity for a specific biological target.
Extensive SAR studies on related heterocyclic systems provide a blueprint for how such optimizations might proceed. For example, in the development of imidazo[1,2-a]pyridine-based Nek2 inhibitors, modifications to the pyridine scaffold led to compounds with potent proliferation inhibitory activity. nih.gov Similarly, SAR studies on disubstituted quinazolines as dual PI3Kα/mTOR inhibitors revealed that specific substitutions at the 2 and 4 positions of the quinazoline (B50416) ring resulted in compounds with nanomolar inhibitory concentrations. drugbank.comresearchgate.net The introduction of a sulfonamide substituent, previously undescribed for this scaffold, was a key finding from these efforts. drugbank.comresearchgate.net
In another example, the investigation of 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists demonstrated how modifications to the phenyl and piperidine (B6355638) rings could fine-tune receptor affinity and functional activity. nih.gov For this compound, a hypothetical SAR study might explore:
Substitution on the Pyridine Ring: Replacing the bromine atom with other halogens (Cl, F) or with small alkyl or methoxy (B1213986) groups to probe the effect on binding affinity. nih.gov
Modification of the Ether Linkage: Altering the length of the alkyl chain (e.g., from ethanol (B145695) to propanol) or replacing the oxygen atom with sulfur or nitrogen to change the geometry and electronic properties of the side chain.
Derivatization of the Hydroxyl Group: Esterification or etherification of the terminal alcohol to improve properties like membrane permeability or to introduce new interaction points with a biological target.
These iterative modifications, guided by biological testing, are crucial for transforming a preliminary hit into a refined lead compound with an optimized biological profile. beilstein-journals.org
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis in Drug Discovery
The success of a drug candidate is critically dependent on its ADMET properties. Early prediction of these characteristics using in silico models is a vital part of modern drug discovery, helping to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues. researchgate.netnih.gov
For this compound, a full experimental ADMET profile is not publicly available. However, its key physicochemical properties can be used to make initial predictions. Web-based tools can predict ADME data and help build drug-like libraries. researchgate.net
| Property | Value | Predicted ADMET Implication |
| Molecular Weight | 218.05 g/mol biosynth.com | Complies with Lipinski's rule of five (<500), suggesting good potential for absorption. |
| LogP (octanol-water partition coefficient) | 1.21520 lookchem.com | Indicates balanced lipophilicity, favorable for membrane permeability without excessive accumulation in fatty tissues. |
| Polar Surface Area (PSA) | 42.35 Ų lookchem.com | Suggests good intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | Favorable for oral bioavailability according to Lipinski's rules. |
| Hydrogen Bond Acceptors | 3 | Favorable for oral bioavailability according to Lipinski's rules. |
In silico tools can further model specific ADMET parameters. nih.gov For instance, the compound's structure would be analyzed for potential metabolic liabilities, such as sites susceptible to oxidation by cytochrome P450 enzymes. The ethanol moiety, for example, could be oxidized to an aldehyde or carboxylic acid. Toxicity predictions would assess the likelihood of the compound causing issues like hepatotoxicity or mutagenicity based on its structural alerts. researchgate.net Such computational studies are essential for prioritizing which analogs, developed during SAR studies, should proceed to more resource-intensive experimental testing. nih.gov
Scaffold for Combinatorial Chemistry and Library Synthesis
The structure of this compound makes it an excellent scaffold for combinatorial chemistry. This technique allows for the rapid synthesis of a large number of structurally related molecules, known as a chemical library, which can then be screened for biological activity. ijpsr.comnih.gov The goal is to efficiently explore a wide chemical space to identify new lead compounds. ijpsr.com
The this compound scaffold offers at least two clear points for diversification:
The Hydroxyl Group: The terminal alcohol is a versatile functional group that can readily undergo a variety of chemical reactions, such as esterification, etherification, or conversion to an amine. This allows for the introduction of a wide range of different chemical moieties at this position.
The Bromine Atom: The bromine on the pyridine ring can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the attachment of diverse aryl, alkyl, or amino groups.
By systematically combining different building blocks at these two positions, a large and diverse library of pyridinyloxy derivatives can be generated. nih.govnih.gov This approach, often performed using solid-phase synthesis where the scaffold is attached to a resin, facilitates the purification and handling of the intermediate products. researchgate.net The resulting library of compounds can then be subjected to high-throughput screening against various biological targets to identify active molecules. nih.gov This strategy significantly accelerates the early stages of drug discovery by increasing the probability of finding a novel hit. ijpsr.com
Investigation of Related Bromopyrimidine and Pyridinyloxy Compounds in Biological Systems
The study of compounds structurally related to this compound provides valuable insights into its potential biological activities. The pyrimidine (B1678525) and pyridine heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules. wjarr.comsjomr.org.in
Bromopyrimidine Derivatives: A significant body of research exists on the biological evaluation of bromopyrimidine compounds. Novel series of 5-bromo-pyrimidine derivatives have been synthesized and shown to possess potent anticancer and antimicrobial activities. ijpcbs.com These compounds were evaluated against a panel of cancer cell lines, including human colon, lung, and leukemia cell lines, as well as various bacterial and fungal strains. nih.gov The presence of the bromo-pyrimidine core was central to their activity. nih.govijpcbs.com The pyrimidine ring itself is a fundamental component of life, forming the backbone of nucleobases in DNA and RNA, which may contribute to its broad therapeutic potential. nih.govwjarr.com
Pyridinyloxy Compounds: The pyridinyloxy moiety is also a key feature in many biologically active compounds. The inclusion of a halogen, such as bromine, on the pyridine ring is often explored to enhance biological properties. nih.gov Studies on various pyridine derivatives have revealed a wide spectrum of activities, including antimicrobial and antiviral effects. nih.gov The presence of halogen and methoxy groups on phenyl rings attached to heterocyclic systems has been shown to increase antimicrobial activity. nih.gov
The collective findings from these related classes of compounds suggest that this compound is a promising molecule for further investigation. The combination of the pyridinyloxy core with a bromine substituent provides a strong foundation for developing novel therapeutic agents targeting a range of diseases, from cancer to infectious diseases.
Applications in Materials Science and Catalysis
Ligand Design in Transition Metal Catalysis
The presence of a pyridine (B92270) nitrogen and an alcohol oxygen atom allows 2-((5-Bromopyridin-2-yl)oxy)ethanol to act as a potential bidentate ligand, forming stable complexes with various transition metals. wikipedia.org The electronic properties of the pyridine ring, modified by the electron-withdrawing bromine atom, can influence the catalytic activity of the resulting metal complexes.
Role of Pyridine-Based Ligands in Catalytic Hydrogenation
Pyridine-based ligands are integral to the field of catalytic hydrogenation, a fundamental process in organic synthesis. These ligands can coordinate with transition metals like rhodium, ruthenium, and palladium to form active catalysts for the reduction of various functional groups. nih.govresearchgate.net The hydrogenation of pyridines to piperidines, for instance, is a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. While specific studies on the use of this compound in catalytic hydrogenation are not extensively documented, the structural motif is relevant. The nitrogen atom of the pyridine ring can bind to a metal center, and the hydroxyl group can potentially participate in substrate activation or stabilization of the catalytic intermediate. The bromo-substituent can modulate the electron density at the metal center, thereby tuning the catalyst's activity and selectivity.
Metal Coordination Chemistry and Complex Formation
The formation of coordination complexes is a cornerstone of transition metal catalysis. Pyridine and its derivatives are widely employed as ligands due to their versatile coordination behavior. wikipedia.org Transition metal pyridine complexes are numerous and can adopt various geometries, such as octahedral and tetrahedral. wikipedia.org The synthesis of metal complexes often involves the reaction of a metal salt with the ligand in a suitable solvent, such as ethanol (B145695). nih.govresearchgate.netarcjournals.org
For this compound, the nitrogen of the pyridine ring and the oxygen of the ethanol group can chelate to a metal ion, forming a stable five-membered ring. The synthesis of such complexes would likely follow established protocols for other pyridine-alkanol ligands. The resulting complexes could be characterized by various spectroscopic techniques, including FT-IR and UV-Vis spectroscopy, to confirm the coordination of the ligand to the metal center. chemmethod.commdpi.comresearchgate.net The properties and subsequent applications of these complexes would be highly dependent on the choice of the transition metal. For example, nickel(II) complexes with pyridine-containing ligands have been shown to exhibit interesting photophysical properties and have been utilized in photoredox catalysis. acs.org
Below is an interactive data table summarizing the coordination behavior of pyridine-based ligands with various transition metals, which could be analogous to the behavior of this compound.
| Metal Ion | Typical Coordination Geometry | Potential Application of the Complex |
| Rh(I) | Square Planar | Catalytic Hydrogenation |
| Ru(II) | Octahedral | Transfer Hydrogenation, Bioimaging |
| Pd(II) | Square Planar | Cross-coupling Reactions |
| Cu(II) | Tetrahedral/Square Planar | Oxidation Catalysis |
| Ni(II) | Square Planar/Octahedral | Photoredox Catalysis |
| Zn(II) | Tetrahedral | Luminescent Materials |
Precursor for Advanced Materials (e.g., Liquid Crystalline Molecules)
The development of advanced materials with tailored properties is a significant area of research. Pyridine-containing molecules have been extensively investigated as building blocks for liquid crystals due to the dipole moment of the pyridine ring, which can influence the mesophase stability. mdpi.cominformahealthcare.com The incorporation of a flexible ether linkage, as seen in this compound, is a common strategy in the design of liquid crystalline materials. rsc.orgresearchgate.net
While there are no direct reports on the synthesis of liquid crystals from this compound, its structure suggests it could serve as a precursor. By reacting the hydroxyl group with a mesogenic (liquid crystal-forming) core, it would be possible to synthesize new liquid crystalline molecules. The bromo-substituent could further influence the intermolecular interactions and, consequently, the liquid crystalline properties. The synthesis of such materials often involves esterification or etherification reactions to link the pyridyl unit to a rigid core structure. rsc.orgresearchgate.net The resulting compounds would be characterized by techniques such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) to determine their mesophases and transition temperatures. mdpi.comrsc.org
Development of Optoelectronic Materials
Transition metal complexes with pyridine-based ligands have shown promise in the development of optoelectronic materials, including those for light-emitting applications and sensors. nih.govnih.goviut.ac.ir The luminescence of these complexes often arises from metal-to-ligand charge transfer (MLCT) transitions. nih.gov The electronic properties of the ligand play a crucial role in determining the energy of these transitions and, therefore, the emission color and efficiency.
The structure of this compound, with its conjugated pyridine system and potential for chelation, makes it a candidate for the synthesis of luminescent metal complexes. The bromo-substituent, being electron-withdrawing, could influence the energy levels of the ligand's molecular orbitals and, in turn, the photophysical properties of its metal complexes. For instance, rhenium(I) and ruthenium(II) complexes with substituted pyridine ligands are well-known for their luminescent properties and have been explored for applications in bioimaging. nih.govnih.gov Furthermore, zinc(II) complexes with pyridine-containing ligands have been investigated for their potential as materials for optoelectronic devices. academie-sciences.fr The synthesis of such complexes with this compound could lead to new materials with interesting photophysical properties.
Analytical and Spectroscopic Characterization Techniques Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR would be critical in confirming the structure of 2-((5-Bromopyridin-2-yl)oxy)ethanol.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration values of the signals would provide a detailed map of the proton environments. For this compound, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring and the ethanol (B145695) side chain. The aromatic protons would appear in the downfield region, with their specific shifts and coupling constants influenced by the bromine substituent and the ether linkage. The methylene (B1212753) protons of the ethanol group (-OCH₂CH₂OH) would likely appear as two triplets in the more upfield region, and the hydroxyl proton would present as a broad singlet, the position of which can be concentration and solvent dependent.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments in the molecule. The spectrum would show distinct peaks for each of the seven carbon atoms in this compound. The carbon atoms of the pyridine ring would resonate in the aromatic region, with the carbon atom bonded to the bromine atom showing a characteristic shift. The two aliphatic carbons of the ethanol side chain would be found in the upfield region of the spectrum.
Interactive Data Table: Predicted NMR Data
| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | 110 - 160 |
| -OCH₂- | 3.5 - 4.5 | 60 - 70 |
| -CH₂OH | 3.0 - 4.0 | 55 - 65 |
| -OH | Variable | - |
Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.
Mass Spectrometry (MS and HRMS) for Molecular Weight and Isotopic Pattern Confirmation
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and can provide information about its elemental composition. For this compound (C₇H₈BrNO₂), the expected molecular weight is approximately 218.05 g/mol .
In a standard mass spectrum, a molecular ion peak ([M]⁺) would be observed. A key feature for this compound would be the presence of a characteristic isotopic pattern for bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, typically to four or five decimal places. This precise mass allows for the unambiguous determination of the molecular formula, confirming that the elemental composition is indeed C₇H₈BrNO₂, thereby distinguishing it from other compounds with the same nominal mass.
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would be expected. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether and alcohol functionalities would likely appear in the 1050-1250 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations would be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively. The C-Br stretching vibration would be found in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring system in this compound contains π-electrons and would be expected to absorb UV light, leading to π → π* and n → π* transitions. The resulting spectrum would show one or more absorption maxima (λ_max) in the UV region, characteristic of the substituted pyridine chromophore.
Interactive Data Table: Expected Spectroscopic Data
| Spectroscopic Technique | Expected Feature | Wavenumber/Wavelength Range |
| IR Spectroscopy | O-H Stretch | 3200-3600 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H Stretch | 3000-3100 cm⁻¹ |
| IR Spectroscopy | C-O Stretch | 1050-1250 cm⁻¹ |
| UV-Vis Spectroscopy | π → π* / n → π* | 200-400 nm |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Byproduct Detection
High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of a compound and for identifying and quantifying any byproducts from its synthesis. In a typical HPLC analysis of this compound, the compound would be dissolved in a suitable solvent and injected into the HPLC system.
Using a reverse-phase column and a suitable mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the compound would elute at a characteristic retention time. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. A high-purity sample, often greater than 95% as indicated by commercial suppliers, would show a single major peak with minimal or no other peaks corresponding to impurities. This method is also invaluable for monitoring the progress of a reaction and for optimizing purification procedures.
X-ray Crystallography for Solid-State Structure Determination
Should this compound be a crystalline solid, X-ray crystallography would offer the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.
The process would involve growing a suitable single crystal of the compound and then diffracting X-rays off the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. This would provide unambiguous confirmation of the connectivity of the 5-bromopyridin-2-yl group to the ethanol moiety via an ether linkage. Furthermore, it would reveal details about the conformation of the molecule in the solid state and any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that stabilize the crystal packing. To date, the crystal structure of this compound has not been reported in the primary scientific literature.
Future Directions and Emerging Research Opportunities
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of efficient and environmentally benign synthetic routes is paramount for the future utility of 2-((5-bromopyridin-2-yl)oxy)ethanol. Current research in pyridine (B92270) synthesis is increasingly focused on green chemistry principles, a trend that will undoubtedly shape the future production of this compound. biosynce.comacs.org
Future synthetic strategies will likely move beyond traditional batch methods towards more sustainable and efficient technologies. researchgate.net One promising avenue is the adoption of flow chemistry . researchgate.netrsc.orgmdpi.comuc.pt Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and the potential for seamless scale-up. researchgate.net The transfer of the synthesis of this compound and its derivatives to a continuous flow process could significantly enhance production efficiency. researchgate.netacs.org
Furthermore, the exploration of microwave-assisted synthesis presents another opportunity for process intensification. acs.orgresearchgate.net This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyridine derivatives. acs.orgnih.gov The application of microwave irradiation to the synthesis of this compound could lead to more rapid and energy-efficient production. acs.org
The development and utilization of novel catalysts will also be crucial. Research into metal-pyridine complex catalysis and the use of nanocatalysts could lead to more selective and efficient synthetic transformations. biosynce.com The principles of green chemistry will guide the selection of solvents and reagents, with a focus on reducing waste and environmental impact. biosynce.com
| Synthetic Methodology | Potential Advantages for this compound |
| Flow Chemistry | Enhanced safety, improved yield and purity, facile scale-up. researchgate.netrsc.orgmdpi.comuc.pt |
| Microwave-Assisted Synthesis | Reduced reaction times, increased reaction rates, energy efficiency. acs.orgresearchgate.netnih.gov |
| Novel Catalysis | Higher selectivity, increased efficiency, milder reaction conditions. biosynce.com |
| Green Chemistry Approaches | Reduced waste, use of safer solvents, improved sustainability. biosynce.comacs.org |
Advanced Computational Studies for Deeper Mechanistic Understanding and Predictive Design
Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. Advanced computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations , can provide profound insights into the compound's electronic structure, reactivity, and interactions with biological targets. nih.gov
DFT calculations can be employed to elucidate reaction mechanisms, predict spectroscopic properties, and determine key molecular descriptors that govern reactivity. This understanding is crucial for optimizing existing synthetic routes and designing novel, more efficient ones.
Moreover, computational approaches are invaluable for predictive design . By creating quantitative structure-activity relationship (QSAR) models, researchers can predict the biological activity of novel derivatives of this compound before their synthesis. nih.govnih.govresearchgate.netresearchgate.net These models, often powered by machine learning algorithms, can analyze large datasets of chemical structures and their corresponding biological activities to identify key structural features responsible for desired effects. nih.govnih.govmdpi.com This in silico screening approach can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising candidates. researchgate.net
MD simulations can further enhance our understanding by modeling the dynamic behavior of this compound and its analogs in complex biological environments, such as their interaction with protein binding sites. nih.govacs.orgnih.gov This provides a dynamic picture of the binding process and can help in the rational design of molecules with improved affinity and selectivity. nih.govnih.gov
Diversification of Biological Applications and Identification of New Therapeutic Targets
The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide spectrum of biological activities. nih.gov This inherent versatility suggests that this compound and its derivatives hold significant potential for a broad range of therapeutic applications.
Future research should focus on systematically exploring the biological activity profile of this compound and its analogs. One area of particular interest is its potential as a cholinesterase inhibitor for the treatment of neurodegenerative diseases like Alzheimer's. acs.orgnih.gov The structural motifs within this compound could be optimized to interact with the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.orgnih.gov
Another promising avenue is the investigation of its anticancer properties. The discovery of substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors highlights the potential of this class of compounds in oncology. nih.gov The this compound scaffold could be elaborated to target various kinases and other signaling proteins implicated in cancer progression.
Furthermore, the identification of entirely new therapeutic targets for this compound is a key area for future exploration. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in developing potent and selective modulators of novel biological targets. acs.orgacs.org
| Potential Therapeutic Area | Rationale for Exploration |
| Neurodegenerative Diseases | Potential as a scaffold for cholinesterase inhibitors. acs.orgnih.gov |
| Oncology | Pyridine derivatives have shown efficacy as SHP2 inhibitors and kinase modulators. nih.gov |
| Infectious Diseases | The pyridine nucleus is a common feature in antimicrobial agents. |
| Cardiovascular Diseases | Small molecule modulators of key cardiovascular targets often contain heterocyclic scaffolds. acs.orgacs.org |
Integration with High-Throughput Screening and Automated Synthesis Platforms
To fully unlock the therapeutic potential of the this compound scaffold, a systematic and rapid exploration of its chemical space is necessary. The integration of high-throughput screening (HTS) and automated synthesis platforms will be indispensable in this endeavor. whiterose.ac.uknih.govresearchgate.netresearchgate.netnih.govpharmaron.comemory.edu
Automated synthesis platforms can be programmed to generate large libraries of derivatives of this compound with diverse substitutions on the pyridine ring and modifications to the ethanol (B145695) side chain. whiterose.ac.uknih.govresearchgate.netresearchgate.netacs.org These platforms offer significant advantages in terms of speed, reproducibility, and the ability to access a wide range of chemical structures. researchgate.net
Once these compound libraries are generated, HTS can be employed to rapidly screen them against a multitude of biological targets. nih.govpharmaron.comemory.edusigmaaldrich.com HTS assays can be designed to measure various biological endpoints, from enzyme inhibition to cellular responses, allowing for the rapid identification of "hit" compounds with desired activities. pharmaron.com The data generated from HTS campaigns can then be used to inform the next round of library design and synthesis, creating a closed-loop discovery cycle.
Development of Smart Materials Based on Pyridine Architectures
The unique electronic and coordination properties of the pyridine ring make it an attractive building block for the development of smart materials . rsc.orgfrontiersin.org Future research could explore the incorporation of this compound and its derivatives into novel functional materials with applications in sensing, electronics, and beyond.
The nitrogen atom in the pyridine ring can act as a ligand, coordinating with metal ions to form metallo-organic frameworks (MOFs) or other coordination polymers. The bromine atom provides a handle for further functionalization, allowing for the tuning of the material's properties. The ethanol group can also participate in hydrogen bonding or be further modified to influence the self-assembly and properties of the resulting material.
One potential application is in the development of chemical sensors . By functionalizing the pyridine scaffold with specific recognition elements, materials could be designed to selectively bind to and detect target analytes. frontiersin.orgmdpi.com The electronic properties of the pyridine ring could be harnessed to generate a detectable signal upon binding, such as a change in fluorescence or conductivity. mdpi.com
Furthermore, the integration of pyridine-based architectures into polymers could lead to the development of materials with interesting optical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or other electronic devices. acs.org
Q & A
Q. How can synthetic scalability challenges (e.g., low yield in fluorination steps) be mitigated?
- Methodological Answer : Optimize fluorination using excess KF in DMF at 120°C. Switch from batch to flow reactors for exothermic reactions. Purify via high-throughput crystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
